molecular formula C19H26N6O2 B5592802 N-((3S*,4R*)-1-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-4-propyl-3-pyrrolidinyl)acetamide

N-((3S*,4R*)-1-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-4-propyl-3-pyrrolidinyl)acetamide

Cat. No. B5592802
M. Wt: 370.4 g/mol
InChI Key: FOCJVJFWVTZWIB-QZTJIDSGSA-N
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Description

N-((3S*,4R*)-1-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-4-propyl-3-pyrrolidinyl)acetamide is a useful research compound. Its molecular formula is C19H26N6O2 and its molecular weight is 370.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-((3S*,4R*)-1-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-4-propyl-3-pyrrolidinyl)acetamide is 370.21172409 g/mol and the complexity rating of the compound is 522. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-((3S*,4R*)-1-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-4-propyl-3-pyrrolidinyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3S*,4R*)-1-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-4-propyl-3-pyrrolidinyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photovoltaic Efficiency and Ligand-Protein Interactions

Compounds with structural similarities have been studied for their light harvesting efficiency (LHE) and potential use in dye-sensitized solar cells (DSSCs). These studies explore the electronic properties, photochemical, and thermochemical modeling of compounds to assess their suitability as photosensitizers in photovoltaic cells. Moreover, the investigation of ligand-protein interactions through molecular docking studies reveals their potential in binding to specific proteins like Cyclooxygenase 1 (COX1), suggesting applications in drug discovery and medicinal chemistry (Mary et al., 2020).

Corrosion Inhibition

Research into the synthesis and evaluation of acetamide derivatives, including their use as corrosion inhibitors, demonstrates the chemical's potential in protecting metals against corrosion. This application is crucial in industrial settings where metal durability is paramount. The effectiveness of these compounds as corrosion inhibitors has been tested in various mediums, showing promising results (Yıldırım & Çetin, 2008).

Antimicrobial and Anticancer Activities

Several studies focus on the synthesis of novel compounds with potential antimicrobial and anticancer activities. These compounds are evaluated against different microbial strains and cancer cell lines to identify new therapeutic agents. The structural modifications and synthesis of these compounds aim to enhance their biological activities and selectivity (Fahim & Ismael, 2019).

Insecticidal Properties

Research into the synthesis of heterocycles incorporating thiadiazole moieties evaluates their insecticidal activities against pests like the cotton leafworm. These studies contribute to the development of new, more effective insecticides for agricultural use, showcasing the diverse applications of such compounds in pest management (Fadda et al., 2017).

properties

IUPAC Name

N-[(3S,4R)-1-[4-[(5-methyltetrazol-1-yl)methyl]benzoyl]-4-propylpyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O2/c1-4-5-17-11-24(12-18(17)20-14(3)26)19(27)16-8-6-15(7-9-16)10-25-13(2)21-22-23-25/h6-9,17-18H,4-5,10-12H2,1-3H3,(H,20,26)/t17-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCJVJFWVTZWIB-QZTJIDSGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1NC(=O)C)C(=O)C2=CC=C(C=C2)CN3C(=NN=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1CN(C[C@H]1NC(=O)C)C(=O)C2=CC=C(C=C2)CN3C(=NN=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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